molecular formula C19H17NO5 B2967507 2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione CAS No. 909344-66-7

2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione

Cat. No.: B2967507
CAS No.: 909344-66-7
M. Wt: 339.347
InChI Key: ALCMJIOZTDHDEG-UHFFFAOYSA-N
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Description

This compound belongs to the Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) derivative family, characterized by a substituted aminomethylene group at the 5-position. The 4-phenoxyphenyl substituent introduces a lipophilic aromatic ether moiety, distinguishing it from other derivatives. The target compound is synthesized via condensation of Meldrum’s acid with 4-phenoxyaniline, typically using triethyl orthoformate as a formylating agent under reflux conditions, a method common to analogous derivatives .

Properties

IUPAC Name

2,2-dimethyl-5-[(4-phenoxyanilino)methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-19(2)24-17(21)16(18(22)25-19)12-20-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCMJIOZTDHDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with appropriate amines and aldehydes. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The phenoxyphenyl group allows it to bind to certain proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The primary structural distinction among Meldrum’s acid derivatives lies in the substituent on the aniline moiety. Key examples include:

  • 2-Nitroanilino derivative: The nitro group increases polarity and serves as a precursor for antimalarial quinolones via thermolysis .
  • 4-Methoxyphenyl derivative : The methoxy group donates electron density, which may reduce reactivity compared to electron-deficient analogs but improve solubility .
  • Pyridin-2-yl derivative : Incorporates a heteroaromatic ring, influencing hydrogen bonding and crystal packing, as evidenced by its envelope conformation in crystallographic studies .

Physicochemical and Crystallographic Properties

  • Solubility: Derivatives with polar groups (e.g., nitro, methoxy) exhibit higher aqueous solubility, while lipophilic substituents (e.g., CF₃, phenoxy) enhance membrane permeability .
  • Crystal Packing : The pyridin-2-yl derivative adopts an envelope conformation with a dihedral angle of 3.5° between the pyridine and enamine planes, influencing stability and intermolecular interactions .

Comparative Data Table

Compound Substituent Key Property/Activity Synthesis Yield Reference
Target Compound 4-Phenoxyphenylamino Unknown (structural analog) Not reported N/A
2-Trifluoromethylphenyl derivative 2-CF₃-C₆H₄ AChE/BChE inhibition 85%
2-Nitroanilino derivative 2-NO₂-C₆H₄ Antimalarial precursor Not reported
Triazolylaminomethylene derivative 4H-1,2,4-Triazol-4-yl Antibacterial Not reported
Pyridin-2-yl derivative Pyridin-2-yl Envelope conformation Not reported

Biological Activity

2,2-Dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione, also known by its CAS number 909344-66-7, is a synthetic compound with potential biological activity. This article aims to explore its biological properties, particularly focusing on antimicrobial and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H17NO5C_{19}H_{17}NO_{5}, with a molecular weight of 339.35 g/mol. The structure features a dioxane ring which is significant in its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of Meldrum's acid, including this compound, exhibit notable antimicrobial properties. A study published in 2023 evaluated the antimicrobial activity of various Meldrum's acid derivatives against common pathogens.

Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values of this compound against selected bacterial strains:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus19.5
Escherichia coli12.4
Pseudomonas aeruginosa156.2

These results demonstrate that the compound has varying degrees of effectiveness against different bacteria, with particular strength against E. coli .

Synergistic Effects with Antibiotics

The compound has shown synergistic effects when combined with traditional antibiotics. For instance, when used in conjunction with amikacin against Staphylococcus aureus, the MIC was reduced from 19.5 µg/mL to 2.4 µg/mL, indicating a significant enhancement in antibacterial efficacy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been investigated for its anticancer potential. A study highlighted that derivatives similar to this compound exhibited activity against various cancer cell lines.

Cytotoxicity Data

The following table presents the IC50 values for the compound against different cancer cell lines:

Cell Line IC50 (µM)
HeLa15.7
A54921.8
LS17430.5

These findings suggest that the compound has moderate cytotoxic effects on cancer cells, with the lowest IC50 observed in HeLa cells .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of the compound at a molecular level. The studies indicated that it binds effectively to target proteins such as DNA gyrase and topoisomerase II beta, which are crucial for DNA replication and repair in bacterial and cancer cells .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-dimethyl-5-{[(4-phenoxyphenyl)amino]methylidene}-1,3-dioxane-4,6-dione?

The compound can be synthesized via a two-step condensation reaction. First, Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) reacts with methyl orthoformate under reflux in methanol to generate an intermediate. Subsequent addition of 4-phenoxyaniline and prolonged heating (8–12 hours) yields the target product. This method ensures high regioselectivity and purity (>95%) by leveraging the electron-deficient nature of the dioxane ring . Critical parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for Meldrum’s acid to methyl orthoformate), and solvent choice (methanol for solubility and reactivity) .

Q. Which spectroscopic techniques are essential for structural characterization?

Key techniques include:

  • Single-crystal X-ray diffraction (SCXRD): Determines precise bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). For example, SCXRD data for analogous compounds reveal an envelope conformation of the dioxane ring and C–H⋯O hydrogen bonding networks .
  • NMR spectroscopy: 1^1H and 13^13C NMR confirm the presence of the methylidene group (δ ~8.5 ppm for the imino proton) and aromatic protons (δ ~6.8–7.5 ppm) .
  • FT-IR: Strong absorption bands at ~1750 cm1^{-1} (C=O stretching) and ~1600 cm1^{-1} (C=N stretching) validate the dione and imine functionalities .

Q. How can reaction conditions influence the yield of this compound?

Yield optimization requires:

  • Catalyst selection: Acidic or basic catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance solubility but may reduce regioselectivity. Methanol balances reactivity and cost .
  • Reaction time: Prolonged heating (>8 hours) ensures complete imine condensation, as shorter durations leave unreacted intermediates .

Q. What purification methods are recommended for isolating the final product?

  • Recrystallization: Use ethanol or ethyl acetate to remove unreacted starting materials.
  • Column chromatography: Employ silica gel with a hexane/ethyl acetate gradient (7:3 v/v) for high-purity isolation (>98%) .

Advanced Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions (e.g., unexpected 1^1H NMR splitting patterns) arise from dynamic processes like tautomerism. Strategies include:

  • Variable-temperature NMR: Identify temperature-dependent shifts caused by keto-enol tautomerism.
  • Density Functional Theory (DFT) calculations: Compare computed chemical shifts with experimental data to validate the dominant tautomer .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing dione groups activate the methylidene carbon toward nucleophilic attack. For example, reactions with amines proceed via a Michael addition mechanism, forming stable enamine derivatives. Kinetic studies show second-order dependence on nucleophile concentration, supporting a concerted transition state .

Q. How does the crystal packing influence the compound’s stability and solubility?

SCXRD data reveal that intermolecular C–H⋯O hydrogen bonds (2.6–2.8 Å) create a one-dimensional supramolecular chain along the crystallographic b-axis. This packing reduces solubility in non-polar solvents but enhances thermal stability (decomposition >200°C) .

Crystallographic Parameters Values ()
Space groupP1P\overline{1}
Unit cell dimensionsa=7.102a = 7.102\,Å, b=7.356b = 7.356\,Å, c=13.856c = 13.856\,Å
Anglesα=82.79\alpha = 82.79^\circ, β=83.19\beta = 83.19^\circ, γ=86.03\gamma = 86.03^\circ
Hydrogen bond length (O–H⋯O)2.72 Å

Q. What experimental designs are suitable for evaluating biological activity?

  • Antimicrobial assays: Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
  • Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa), comparing IC50_{50} values with positive controls (e.g., doxorubicin) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking: Simulate binding to enzyme active sites (e.g., GPR40 agonists) using AutoDock Vina. Key residues (e.g., Arg183, Tyr240) form hydrogen bonds with the dione oxygen and phenoxy groups .
  • Pharmacophore mapping: Identify essential features like hydrogen bond acceptors (dione O) and aromatic rings for target engagement .

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